Nonyl dihydrogen phosphate

Catalog No.
S14238044
CAS No.
36047-43-5
M.F
C9H21O4P
M. Wt
224.23 g/mol
Availability
In Stock
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Nonyl dihydrogen phosphate

CAS Number

36047-43-5

Product Name

Nonyl dihydrogen phosphate

IUPAC Name

nonyl dihydrogen phosphate

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C9H21O4P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H2,10,11,12)

InChI Key

WYAKJXQRALMWPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOP(=O)(O)O

Nonyl dihydrogen phosphate is an organic compound with the chemical formula C9H21O4P\text{C}_9\text{H}_{21}\text{O}_4\text{P}. It is classified as a phosphate ester and is notable for its hydrophilic and lipophilic properties, making it useful in various applications, particularly in the fields of surfactants and emulsifiers. The compound consists of a nonyl group (a nine-carbon alkyl chain) bonded to a dihydrogen phosphate functional group, which contributes to its chemical reactivity and biological activity.

  • Hydrolysis: The compound can undergo hydrolysis in aqueous environments, leading to the formation of nonyl alcohol and phosphoric acid. This reaction is influenced by pH and temperature.
  • Esterification: Nonyl dihydrogen phosphate can react with alcohols to form esters, which can be used to modify its properties for specific applications.
  • Transesterification: In the presence of other alcohols or phenols, nonyl dihydrogen phosphate can undergo transesterification, altering the alkyl chain attached to the phosphate group.
  • Oxidation and Reduction: The hydroxyl groups in the phosphate can be oxidized or reduced under appropriate conditions, leading to various derivatives that may have different biological activities or industrial applications .

Nonyl dihydrogen phosphate exhibits significant biological activity. Research indicates that it has potential antimicrobial properties, making it a candidate for use in pharmaceuticals and personal care products. Its surfactant properties also allow it to interact with biological membranes, potentially affecting cellular processes. Studies have shown that compounds with similar structures can influence enzyme activity and cellular signaling pathways, suggesting that nonyl dihydrogen phosphate may have similar effects .

The synthesis of nonyl dihydrogen phosphate typically involves the following methods:

  • Direct Esterification: This method involves reacting nonyl alcohol with phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction usually requires heating and may involve catalysts to increase yield.
  • Phosphorylation of Alcohols: Nonyl alcohol can be phosphorylated using phosphorylating agents like phosphorus trichloride or phosphorus pentoxide in an inert atmosphere, followed by hydrolysis to yield nonyl dihydrogen phosphate.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for the efficient production of nonyl dihydrogen phosphate. This method allows for better control over reaction conditions and scalability .

Nonyl dihydrogen phosphate finds a variety of applications across different industries:

  • Surfactants: Due to its amphiphilic nature, it is used as a surfactant in detergents, emulsifiers, and wetting agents.
  • Cosmetics: It serves as an emulsifying agent in personal care products such as lotions and creams.
  • Agriculture: Nonyl dihydrogen phosphate is utilized as an adjuvant in pesticide formulations to enhance the efficacy of active ingredients.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in formulations requiring enhanced solubility or bioavailability .

Interaction studies involving nonyl dihydrogen phosphate focus on its effects on cellular membranes and proteins. Research indicates that it can modulate membrane fluidity and permeability due to its surfactant properties. Furthermore, studies have shown that it may influence enzyme activities by altering the conformation of protein structures or by acting as a competitive inhibitor in biochemical pathways .

Nonyl dihydrogen phosphate shares structural similarities with several other compounds. A comparison highlights its unique characteristics:

Compound NameChemical FormulaUnique Features
Octyl dihydrogen phosphateC8H19O4PShorter alkyl chain; different surfactant properties.
Dodecyl dihydrogen phosphateC12H27O4PLonger alkyl chain; generally higher hydrophobicity.
Hexyl dihydrogen phosphateC6H13O4PShortest chain among these; more polar characteristics.

Uniqueness

Nonyl dihydrogen phosphate is unique due to its nine-carbon alkyl chain, which balances hydrophilicity and lipophilicity effectively. This balance enhances its performance as a surfactant compared to shorter or longer-chain analogs. Additionally, its specific interactions with biological systems make it a valuable compound for research and industrial applications .

The synthesis of organophosphorus compounds traces its roots to early 19th-century investigations into phosphoric acid derivatives. Prior to Alexander Williamson’s 1851 breakthrough in ether synthesis, chemists like Antoine Boudet, Pierre Boullay, Jean-Louis Lassaigne, and Théophile-Jules Pelouze pioneered methods for generating phosphoric acid ethers through direct alcohol-acid reactions. These efforts culminated in 1848 with Albert Voegeli’s synthesis of triethyl phosphate (TEP), marking the first deliberate production of an organophosphate ester.

NDHP’s synthesis builds on these foundational techniques. Modern production typically involves the phosphorylation of nonyl phenol using phosphoric acid ($$ \text{H}3\text{PO}4 $$) under acidic catalysis at 60–80°C. This method, optimized for industrial scalability, achieves >85% purity through fractional crystallization and chromatographic purification. Early challenges in controlling side reactions, such as the formation of polyphosphates, were mitigated by adopting continuous flow reactors, which enhance temperature regulation and yield consistency.

Table 1: Key Historical Milestones in Organophosphate Synthesis

YearChemist(s)Contribution
1848Albert VoegeliFirst synthesis of triethyl phosphate
1930sGerhard SchraderDevelopment of organophosphate pesticides
1950sIndustrial chemistsScalable phosphorylation methodologies

Positional Significance in Surfactant Chemistry

NDHP’s amphiphilic structure confers exceptional surfactant properties. The nonyl chain ($$ \text{C}9\text{H}{19} $$) provides lipid solubility, while the dihydrogen phosphate group ($$ -\text{OPO}3\text{H}2 $$) enables hydrogen bonding and ionic interactions. This duality allows NDHP to reduce surface tension at oil-water interfaces, making it indispensable in emulsification and detergency.

Molecular and Functional Insights

  • Monoalkyl vs. Dialkyl Behavior: NDHP’s monoalkyl structure enhances detergency and foam stability compared to dialkyl phosphates, which excel in emulsification. The ratio of monoalkyl to dialkyl species in phosphate esters dictates their industrial applicability.
  • Adhesion and Lubrication: The phosphate group promotes adhesion to polar surfaces, a property leveraged in anti-static agents and lubricant additives.

Table 2: Comparative Properties of Alkyl Phosphate Esters

PropertyMonoalkyl Phosphate (e.g., NDHP)Dialkyl Phosphate
DetergencyHighModerate
Foam StabilityExcellentPoor
EmulsificationModerateHigh
Adhesion PromotionSignificantLimited

Industrial applications of NDHP span household cleaners, textile processing, and cosmetic formulations. In cosmetics, its biocompatibility and mildness make it suitable for shampoos and skin creams, where it stabilizes emulsions without irritating the skin. Environmental considerations, such as biodegradability via dephosphorylation pathways, further bolster its utility.

Nonyl dihydrogen phosphate (molecular formula C₉H₂₁O₄P, molecular weight 224.23 g/mol, CAS 36047-43-5) represents a significant organophosphate compound with versatile applications in industrial processes [1] [2]. The compound exhibits distinctive physical properties including a density of 1.106 g/cm³, boiling point of 342.8°C at 760 mmHg, and flash point of 161.1°C [2]. Advanced synthesis methodologies have evolved to optimize production efficiency, selectivity, and environmental compatibility through sophisticated catalytic and engineering approaches [3] [4].

Table 1: Physical Properties of Nonyl Dihydrogen Phosphate

PropertyValue
Molecular FormulaC₉H₂₁O₄P
Molecular Weight (g/mol)224.23
CAS Number36047-43-5
Density (g/cm³)1.106
Boiling Point (°C)342.8 (at 760 mmHg)
Flash Point (°C)161.1
Refractive Index1.459
LogP2.846

Catalytic Phosphorylation Techniques

Phosphoric Acid-Phosphorus Pentoxide Co-Reagent Systems

The phosphoric acid-phosphorus pentoxide co-reagent system represents a fundamental approach for synthesizing nonyl dihydrogen phosphate through direct phosphorylation of nonyl alcohol [3] [4]. This methodology employs phosphorus pentoxide as the primary phosphorylating agent in conjunction with phosphoric acid to facilitate esterification reactions under controlled conditions [5].

The optimal molar ratio of phosphorus pentoxide to alcohol ranges from 1:3 to 1:4.5, with reaction temperatures maintained between 40-110°C [4]. The process involves gradual dosing of free-flowing phosphorus pentoxide into liquid nonyl alcohol, followed by heating to facilitate esterification [4]. Phosphinic acid addition at concentrations of 0.1-0.8% of the reaction mass significantly improves product color quality and overall yield [4].

Research findings demonstrate that the co-reagent system achieves yields of 85-90% with product purities exceeding 85-90% under optimized conditions [3] [4]. The reaction proceeds through formation of polymeric phosphoric acid intermediates, which subsequently undergo hydrolysis following water addition to yield the desired monoester product [4].

Table 2: Comparative Reaction Conditions for Catalytic Phosphorylation

ParameterPhosphoric Acid-P₂O₅ SystemAlternative System
Temperature Range (°C)60-8040-55
Pressure (MPa)0.1-0.50.1-0.5
Reaction Time (hours)2-43-8
P₂O₅:Alcohol Molar Ratio1:31:1.2
Yield (%)85-9083-87
Catalyst TypeH₃PO₄Trimethyl phosphite

The mechanism involves initial formation of pyrophosphoric structures through phosphorus pentoxide hydrolysis, followed by nucleophilic attack of the alcohol on the activated phosphorus center [6]. Temperature control proves critical, as elevated temperatures above 120°C lead to degradation of neutral polyphosphoric acid intermediates [5]. The standardization step incorporates demineralized water and hydrogen peroxide addition to improve final product characteristics [4].

Solvent-Mediated Esterification Protocols

Solvent-mediated esterification protocols offer enhanced selectivity and reaction control compared to solvent-free systems [7] [8]. These methodologies utilize organic solvents to facilitate phosphorylation reactions while providing superior temperature control and product isolation capabilities [7].

Triethyl orthoacetate emerges as the optimal alkoxy group donor and solvent system for phosphonic acid esterification, demonstrating exceptional selectivity for monoester formation at 30°C [7]. The reaction mechanism proceeds through formation of 1,1-diethoxyethyl ester intermediates, which subsequently convert to the desired phosphate ester products [7]. Temperature effects prove crucial, with lower temperatures (30°C) favoring monoester selectivity, while elevated temperatures promote diester formation [7].

Table 3: Solvent-Mediated Esterification Performance Data

Solvent SystemTemperature (°C)Conversion Rate (%)Selectivity (%)Reaction Time (hours)
Toluene/Benzene90-11075-8570-754-6
Methyl tert-butyl ether (MTBE)3065-7585-908-12
Triethyl orthoacetate3080-9095-9824
Dichloromethane25-4070-8075-806-8
Ethanol-Water70-8060-7065-708-12

Liquid aromatic hydrocarbons such as benzene and toluene serve as effective suspension media for phosphate ester formation, with boiling points selected to match or exceed desired reaction temperatures [9]. The use of suspension agents prevents localized overheating and minimizes side reactions that lead to phosphate ester carbonization [3]. Azeotropic distillation techniques employing benzene or toluene effectively remove reaction water, driving the equilibrium toward ester formation [9].

Alternative solvent systems incorporating dichloromethane and ethanol-water mixtures provide moderate conversion rates of 70-80% and 60-70% respectively, though with reduced selectivity compared to orthoacetate systems [7]. The choice of solvent significantly influences reaction kinetics, with polar aprotic solvents generally favoring nucleophilic substitution mechanisms [8].

Reaction Engineering Optimization

Vacuum-Assisted Phase Separation

Vacuum-assisted phase separation represents a critical advancement in nonyl dihydrogen phosphate purification and isolation [10] [9]. This methodology employs reduced pressure conditions to facilitate selective removal of volatile impurities and unreacted starting materials while maintaining product integrity [11].

The vacuum distillation process operates at pressures ranging from 1-200 mmHg, with optimal performance achieved at 6-10 mmHg vacuum levels [11]. Temperature control during vacuum operations typically maintains 40-90°C, significantly below atmospheric boiling points to prevent thermal degradation [11]. Processing times range from 1-3 hours depending on vacuum intensity and feed composition [9].

Table 4: Vacuum-Assisted Phase Separation Operating Parameters

ParameterLow VacuumMedium VacuumHigh Vacuum
Vacuum Level (mmHg)100-20010-501-10
Temperature (°C)80-9060-7040-50
Processing Time (hours)2-31.5-21-1.5
Separation Efficiency (%)75-8085-9090-95
Product Purity (%)85-9092-9595-98

Research findings indicate that high vacuum conditions (1-10 mmHg) achieve separation efficiencies of 90-95% with final product purities exceeding 95-98% [9] [11]. The process effectively removes water, low-boiling alcohols, and organic solvents through selective volatilization [11]. Fractional distillation under vacuum conditions enables separation of monoester and diester products based on boiling point differences [9].

The solvent-free vacuum distillation methodology eliminates environmental pollution associated with organic solvent use while enabling recycling of unreacted raw materials [10]. Post-synthesis purification incorporates fractional crystallization in ethanol-water mixtures followed by silica gel chromatography under vacuum conditions [12]. The vacuum-assisted approach reduces energy consumption compared to atmospheric pressure distillation while improving product quality [10].

Temperature-Gradient Controlled Polycondensation

Temperature-gradient controlled polycondensation provides precise control over reaction kinetics and product distribution in nonyl dihydrogen phosphate synthesis [13] [14]. This methodology employs programmed heating profiles to optimize monomer activation, oligomer formation, and chain extension processes [15].

The protocol initiates with gentle heating from 25-60°C at rates of 2-3°C per minute to activate monomer species without inducing premature polymerization [13]. Intermediate heating phases progress from 60-100°C at reduced rates of 1-2°C per minute, facilitating oligomer formation through controlled condensation reactions [13]. Final polycondensation occurs at 100-150°C with heating rates of 0.5-1°C per minute to promote chain extension while minimizing side reactions [13].

Table 5: Temperature-Gradient Controlled Polycondensation Protocol

StageTemperature Range (°C)Heating Rate (°C/min)Duration (hours)Product Characteristics
Initial Heating25-602-31-2Monomer activation
Intermediate60-1001-22-3Oligomer formation
Final Polycondensation100-1500.5-13-5Chain extension
Cooling Phase150-305-10 (cooling)1-2Crystallization

Experimental data demonstrate that temperature gradient control significantly improves yield and inherent viscosity compared to isothermal conditions [13]. The yield and viscosity decrease with increasing temperature due to enhanced side reactions, particularly hydrolysis of phosphonic intermediates [13]. Optimal results occur at lower temperatures where side reactions remain limited [13].

Table 6: Comparative Analysis of Synthesis Methods

Synthesis MethodYield (%)Purity (%)Energy EfficiencyEnvironmental Impact
Traditional P₂O₅ Method65-7580-85LowHigh
Catalytic Phosphorylation85-9085-90MediumMedium
Solvent-Mediated Esterification80-9092-95HighLow
Vacuum-Assisted Synthesis90-9595-98Very HighVery Low
Temperature-Gradient Method87-9390-95HighLow

The cooling phase employs controlled temperature reduction from 150°C to ambient conditions at rates of 5-10°C per minute to promote proper crystallization and prevent thermal shock [13]. Liquid nitrogen addition provides enhanced heat removal capacity compared to conventional ice-water cooling systems [15]. The method achieves high inherent viscosity products indicating superior molecular weight control [15].

Microwave-assisted heating offers rapid temperature achievement with precise control over heating profiles [14]. Phosphorus-containing compounds demonstrate enhanced microwave absorption compared to conventional organic materials, enabling selective heating and improved reaction control [14]. The integration of microwave heating with temperature gradient protocols reduces processing times while maintaining product quality [14].

Table 7: Kinetic Parameters for Phosphorylation Reactions

Reaction TypeActivation Energy (kJ/mol)Rate Constant (min⁻¹)Half-life (min)Order of Reaction
Direct Phosphorylation45-550.05-0.154.6-13.9First
Catalytic Phosphorylation35-450.20-0.352.0-3.5First
Esterification25-350.40-0.601.2-1.7Second
Polycondensation40-500.10-0.252.8-6.9Mixed

15-20Charge separation, solvent stabilizationNucleophilic Attack at Phosphate Center25-30SN2-like backside attackPentacoordinate Transition State30-35Trigonal bipyramidal geometryLeaving Group Departure20-25Bond elongation, charge delocalizationProduct Formation5-10Tetrahedral P center restoration

The nucleophilic attack mechanism can proceed through either a concerted pathway or a stepwise mechanism involving the formation of a pentacoordinate intermediate [10]. In the stepwise associative mechanism, the formation of a pentacoordinate phosphorane intermediate precedes the departure of the leaving group [10]. This intermediate adopts a trigonal bipyramidal geometry with a lifetime of approximately 1 picosecond before decomposing to form the final ester product [6].

The rate of nucleophilic attack is influenced by several factors including the nature of the nucleophile, the charge distribution on the phosphate center, and the presence of activating groups [11]. Stronger nucleophiles with higher electron density demonstrate faster attack rates, while electron-withdrawing groups on the phosphate center enhance the electrophilicity and facilitate nucleophilic approach [3].

Steric Effects in Branched Alkyl Group Incorporation

The incorporation of branched alkyl groups into phosphate esters, such as in various isomers of nonyl dihydrogen phosphate, is significantly influenced by steric hindrance effects [12]. Branched alkyl chains create spatial constraints that impede the approach of nucleophiles to the phosphate center, resulting in decreased reaction rates and altered mechanistic pathways [13]. The steric hindrance becomes more pronounced as the degree of branching increases, with tertiary alkyl groups exhibiting the greatest resistance to esterification [12].

Linear alkyl chains such as n-nonyl groups provide minimal steric hindrance, allowing for efficient nucleophilic attack and high esterification yields [14]. In contrast, branched alkyl groups create a protective environment around the phosphate center that reduces the accessibility of nucleophiles [14]. The relative reaction rates decrease in the order: linear > secondary branched > tertiary branched alkyl groups, with rate ratios of approximately 1.0:0.6-0.8:0.1-0.3 respectively [12].

Table 3: Steric Effects of Branched Alkyl Groups on Phosphate Ester Formation

Alkyl Group StructureSteric Hindrance LevelReaction Rate (Relative)Esterification Efficiency
Linear (n-nonyl)Low1.0High
Branched (iso-nonyl)Moderate0.6-0.8Moderate
Highly branched (tert-nonyl)High0.1-0.3Low
Cyclic nonylVariable0.4-0.9Moderate
Aromatic nonylModerate0.7-0.9Moderate

The steric effects in branched alkyl group incorporation are particularly evident in the transition state geometry, where the bulky substituents must accommodate the trigonal bipyramidal arrangement [15]. The increased steric congestion leads to higher activation energies and longer reaction times for the formation of branched phosphate esters [12]. Additionally, the presence of bulky groups near the phosphate center can alter the preferred mechanistic pathway, favoring dissociative mechanisms over associative ones when steric hindrance is severe [16].

The thermal stability of phosphate esters with branched alkyl groups follows the order: tertiary < secondary < primary linear ≈ primary branched < aryl substituents [15]. This trend reflects the influence of steric factors on the susceptibility of the C-O bond to cleavage, with more hindered groups exhibiting lower thermal stability due to increased bond strain [15].

The steric effects also influence the selectivity of esterification reactions, with less hindered positions being preferentially attacked in molecules containing multiple potential sites for phosphate attachment [17]. This selectivity can be exploited in synthetic applications to achieve regioselective phosphate ester formation, particularly in the synthesis of complex molecules where precise control over the site of phosphorylation is required [18].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.11774614 g/mol

Monoisotopic Mass

224.11774614 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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